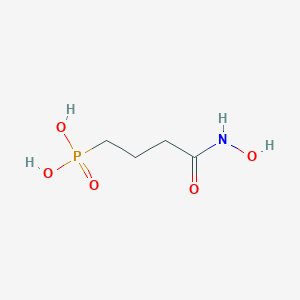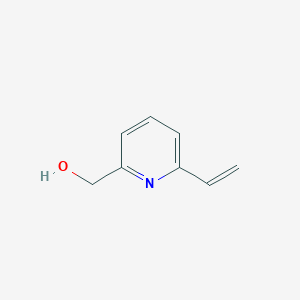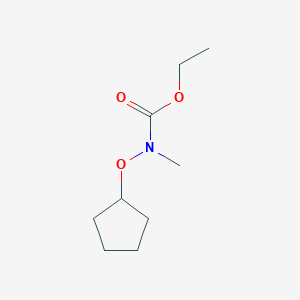
ethyl N-cyclopentyloxy-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-cyclopentyloxy-N-methylcarbamate, also known as cycloate, is a carbamate herbicide that is widely used in agriculture to control the growth of weeds. It is a selective herbicide, which means that it only targets specific types of plants and does not harm other crops. Cycloate has been used for many years and has been proven to be effective in controlling weeds in a variety of crops, including cotton, soybeans, and potatoes.
Wirkmechanismus
Cycloate works by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to a reduction in the production of lipids, which are essential for the growth and development of plants. As a result, ethyl N-cyclopentyloxy-N-methylcarbamate causes the death of weeds by disrupting their metabolic pathways.
Biochemische Und Physiologische Effekte
Cycloate has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of acetyl-CoA carboxylase, which leads to a reduction in the production of fatty acids and lipids. This can lead to a decrease in the growth and development of plants, as well as a reduction in the accumulation of storage reserves such as starch and oil. Cycloate has also been shown to affect the photosynthetic process in plants, leading to a decrease in the production of chlorophyll and a reduction in the efficiency of photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Cycloate has several advantages for use in lab experiments. It is a selective herbicide, which means that it only targets specific types of plants and does not harm other crops. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. Cycloate can be toxic to humans and animals if ingested or inhaled, and care must be taken when handling it. Additionally, it can have negative effects on non-target organisms such as beneficial insects and soil microorganisms.
Zukünftige Richtungen
There are several future directions for research on ethyl N-cyclopentyloxy-N-methylcarbamate. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new herbicides that are more effective and less toxic than ethyl N-cyclopentyloxy-N-methylcarbamate. This could involve the synthesis of new compounds or the modification of existing ones to improve their properties. Finally, there is a need for more research on the environmental impact of ethyl N-cyclopentyloxy-N-methylcarbamate and other herbicides, and the development of more sustainable agricultural practices.
Synthesemethoden
Cycloate is synthesized by reacting ethyl chloroformate with N-cyclopentyloxy-N-methylcarbamate in the presence of a base. The reaction produces ethyl N-cyclopentyloxy-N-methylcarbamate as well as ethyl alcohol and hydrogen chloride as byproducts. The purity of ethyl N-cyclopentyloxy-N-methylcarbamate can be improved by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
Cycloate has been extensively studied for its herbicidal properties and its effects on plants. It has been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for the growth and development of plants. Cycloate has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
133146-78-8 |
|---|---|
Produktname |
ethyl N-cyclopentyloxy-N-methylcarbamate |
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
ethyl N-cyclopentyloxy-N-methylcarbamate |
InChI |
InChI=1S/C9H17NO3/c1-3-12-9(11)10(2)13-8-6-4-5-7-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
OLMMORPWQXQTNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)OC1CCCC1 |
Kanonische SMILES |
CCOC(=O)N(C)OC1CCCC1 |
Synonyme |
Carbamic acid, (cyclopentyloxy)methyl-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



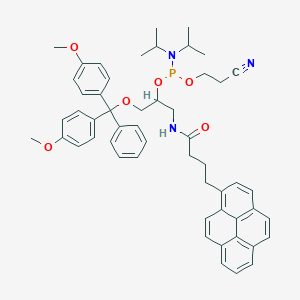
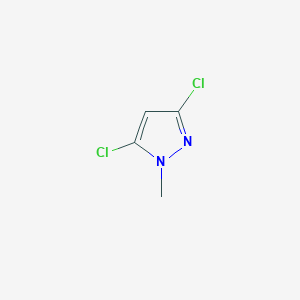
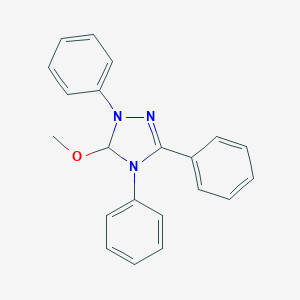
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
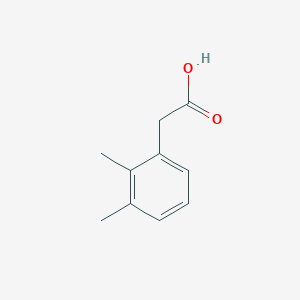
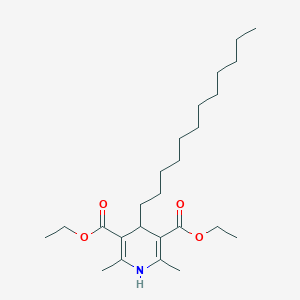
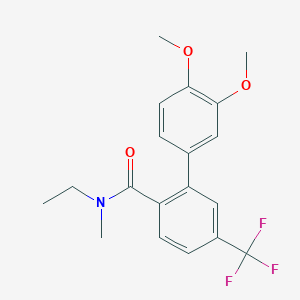
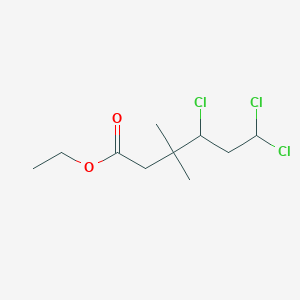
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
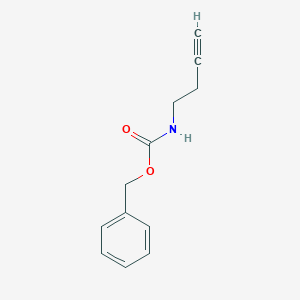
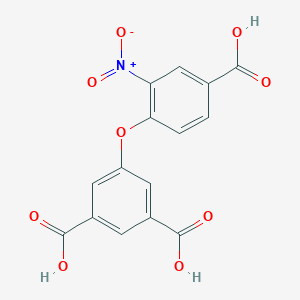
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
